N-(3-bromo-4-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine
Overview
Description
N-(3-bromo-4-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine is an organic compound that features a benzyl group substituted with bromine and methoxy groups, linked to an ethanamine chain with a pyridin-2-yloxy substituent. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and chemical reactivity.
Scientific Research Applications
N-(3-bromo-4-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine may have various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine typically involves multiple steps:
Bromination: The starting material, 4-methoxybenzyl alcohol, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN.
Etherification: The brominated product is then reacted with 2-hydroxy pyridine in the presence of a base like potassium carbonate to form the pyridin-2-yloxy ether.
Amination: The final step involves the reaction of the ether with ethanamine under suitable conditions, often using a catalyst or under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the de-brominated product.
Substitution: Formation of substituted benzyl derivatives.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, ion channels, or G-protein coupled receptors, and the pathways involved might be related to signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine: Lacks the bromine substituent, which may affect its reactivity and biological activity.
N-(3-bromo-4-hydroxybenzyl)-2-(pyridin-2-yloxy)ethanamine: Has a hydroxyl group instead of a methoxy group, potentially altering its chemical properties and interactions.
N-(3-bromo-4-methoxybenzyl)-2-(pyridin-3-yloxy)ethanamine: The pyridine ring is substituted at a different position, which may influence its binding affinity and selectivity.
Uniqueness
N-(3-bromo-4-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine is unique due to the specific combination of substituents on the benzyl and pyridine rings, which can confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-pyridin-2-yloxyethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-19-14-6-5-12(10-13(14)16)11-17-8-9-20-15-4-2-3-7-18-15/h2-7,10,17H,8-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDDBYGXWMQGDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCOC2=CC=CC=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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